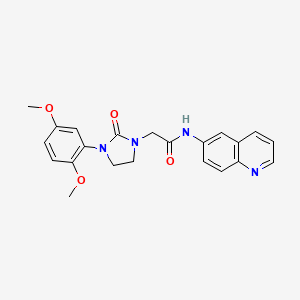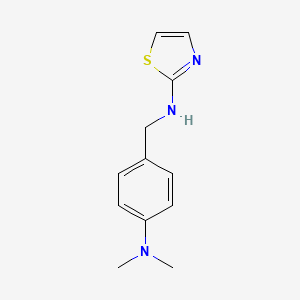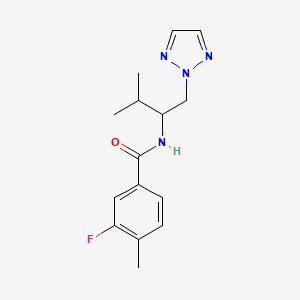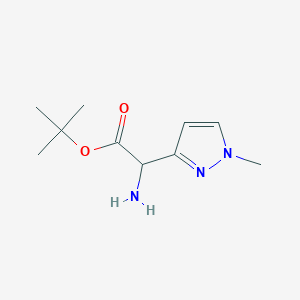
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It was first synthesized by researchers at the University of Michigan in 2016 and has since been the subject of several scientific studies.
Wirkmechanismus
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide inhibits the activity of glyoxalase I by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of detoxifying harmful substances in the body. As a result, the accumulation of harmful substances can lead to cell death and ultimately disease.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide is its specificity for glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation is that it may not be effective in all types of cancer or in all stages of disease.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent inhibitors of glyoxalase I. Another area of interest is the investigation of the potential use of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-4-methylsulfanylbutan-1-amine to form the corresponding amide. The final step involves the reaction of the amide with 4-methoxybenzyl bromide to form N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of an enzyme called glyoxalase I, which is involved in the detoxification of harmful substances in the body.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-19-14-7-4-13(5-8-14)6-9-16(18)17-12-15(20-2)10-11-21-3/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOOJLKBHDEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(CCSC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)
![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)



![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)




![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)
![(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester](/img/structure/B2380740.png)